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Compound of Interest

2-Bromo-1,3-difluoro-5-
Compound Name: )
iodobenzene

Cat. No.: B132709

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound with significant
applications as a versatile building block in organic synthesis.[1] Its unique substitution pattern,
featuring bromine, fluorine, and iodine atoms, allows for selective functionalization through
various cross-coupling reactions, making it a valuable intermediate in the development of novel
pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics
is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides an in-depth overview of the expected spectral data for 2-Bromo-
1,3-difluoro-5-iodobenzene, including Nuclear Magnetic Resonance (NMR) spectroscopy,
High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass
Spectrometry (LC-MS). Detailed experimental protocols and workflow visualizations are
presented to aid researchers in the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1,3-difluoro-5-iodobenzene is
presented in the table below.
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Property Value

CAS Number 155906-10-8

Molecular Formula CeH2BrF2l

Molecular Weight 318.89 g/mol

Appearance White to light red to green powder/crystal
Melting Point 64 - 68 °C

Purity =>98% (GC)

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Bromo-1,3-difluoro-5-
iodobenzene based on established principles of spectroscopy and data from similar

halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (500 MHz, CDCls3):

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~75-7.8 t ~8.5 H-4/H-6

Note: The two aromatic protons are chemically equivalent due to the symmetry of the molecule
but will appear as a triplet due to coupling with the two equivalent fluorine atoms.

B3C NMR (125 MHz, CDCIs):
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Chemical Shift (6, ppm) Assighment
~160 (dd) c-1/C-3

~95 (t) C-2

~130 (t) C-4/C-6

~90 C-5

Note: Carbons attached to fluorine will exhibit splitting (d: doublet, t: triplet).

19F NMR (470 MHz, CDCls):

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~-100 to -120 t ~8.5 F-1/F-3

Note: 19F NMR chemical shifts are typically referenced to CFCls. The fluorine atoms will
appear as a triplet due to coupling with the two neighboring aromatic protons.

High-Performance Liquid Chromatography (HPLC)

Method: Reversed-Phase HPLC

Parameter Value

Column C18 (e.g., 4.6 x 150 mm, 5 pm)
Mobile Phase Acetonitrile:Water (Gradient)
Detection UV at 254 nm

) ) Highly dependent on exact conditions, but
Expected Retention Time i
expected to be well-retained.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Method: ESI-MS

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value

lonization Mode Electrospray lonization (ESI), Positive/Negative
Expected [M+H]* 319.8979

Expected [M-H]~ 317.8822

Characteristic pattern due to Bromine ("°Br/®1Br)

Isotopic Pattern )
and lodine (*271).

Experimental Protocols
NMR Spectroscopy

A sample of 2-Bromo-1,3-difluoro-5-iodobenzene (5-10 mg) is dissolved in approximately 0.7
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution is transferred to a 5 mm NMR tube. *H, 13C, and *°F NMR
spectra are acquired on a 500 MHz NMR spectrometer. For °F NMR, a dedicated fluorine
probe or a broadband probe tuned to the fluorine frequency is used.

HPLC Analysis

A stock solution of 2-Bromo-1,3-difluoro-5-iodobenzene is prepared by dissolving 1 mg of the
compound in 1 mL of acetonitrile. A reversed-phase HPLC analysis is performed using a C18
column. A typical gradient elution could start with 50:50 acetonitrile:water, ramping to 95:5
acetonitrile:water over 10 minutes, holding for 2 minutes, and then returning to the initial
conditions. The flow rate is maintained at 1.0 mL/min, and the column oven is set to 30 °C.
Detection is carried out using a UV detector at a wavelength of 254 nm.

LC-MS Analysis

For LC-MS analysis, the same chromatographic conditions as the HPLC method can be
employed, with the eluent being directed into the mass spectrometer. The mass spectrometer
is operated in electrospray ionization (ESI) mode, acquiring data in both positive and negative
ion modes to observe the protonated molecule [M+H]* and deprotonated molecule [M-H]~,
respectively. A full scan is performed over a mass range of m/z 100-500 to detect the parent ion
and its characteristic isotopic pattern.
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Visualized Workflows

The following diagrams illustrate the logical workflows for the spectral analysis of 2-Bromo-1,3-

difluoro-5-iodobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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